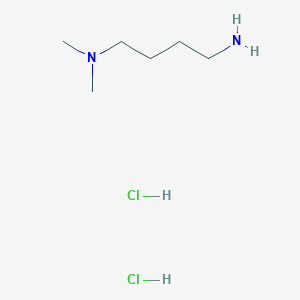

N,N-Dimethyl-1,4-butanediamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-dimethylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-8(2)6-4-3-5-7;;/h3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWVZHPASWWIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680547 | |

| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65592-37-2 | |

| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dimethyl-1,4-butanediamine dihydrochloride CAS number

An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride for Advanced Research Applications

Executive Summary

This technical guide provides an in-depth exploration of N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt, a versatile diamine derivative critical to advancements in material science and pharmaceutical development. We will address the compound's identification, including a clarification on its CAS number, detail its physicochemical properties, provide a validated synthesis protocol with mechanistic insights, and explore its diverse applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications.

Compound Identification and Physicochemical Profile

A common point of confusion for researchers is the identification of the specific CAS number for the dihydrochloride salt versus its free base. The Chemical Abstracts Service (CAS) has assigned the number 3529-10-0 to the parent compound, N,N-Dimethyl-1,4-butanediamine .[1][2] In practice, the dihydrochloride salt is often referenced under this same CAS number by suppliers, with the salt form specified in the product description. The dihydrochloride is simply the protonated form of the free base, created by reacting the amine with two equivalents of hydrochloric acid.[3] This conversion is fundamental to its utility, as the salt form offers significantly different physical properties, such as improved stability and solubility in aqueous media, compared to the corrosive liquid free base.[2]

The table below summarizes and contrasts the key properties of the free base and its dihydrochloride salt, providing researchers with the necessary data for experimental design.

| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) | Rationale / Reference |

| CAS Number | 3529-10-0 | 3529-10-0 (Typically referenced) | [1] |

| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ | Derived from parent |

| Molecular Weight | 116.21 g/mol | 189.13 g/mol | [2] / Calculated |

| Physical State | Liquid | White Crystalline Solid (Expected) | [2][4] / Analogy to[5] |

| Appearance | Clear, colorless liquid | White to off-white powder (Expected) | [4] / Analogy to[5] |

| Melting Point | Data not available | >275 °C (Expected High M.P.) | [2] / Analogy to[5] |

| Solubility | Soluble in organic solvents | Soluble in water, polar protic solvents | General salt properties |

| Key Hazards | Corrosive, Causes Burns | Irritant (Handle with care) | [2] |

Synthesis and Purification of this compound

The synthesis of the dihydrochloride salt is a straightforward acid-base reaction, predicated on the nucleophilicity of the amine groups. The process begins with the free base, N,N-Dimethyl-1,4-butanediamine, which can be synthesized via several routes, including the reductive amination of 4-aminobutanal with dimethylamine or direct alkylation of 1,4-butanediamine.

The critical step for researchers is the conversion of the free base to the stable, easy-to-handle dihydrochloride salt. The causality here is driven by the desire to replace a volatile, corrosive liquid with a stable crystalline solid that is less hazardous and more convenient to weigh and dispense accurately.

Experimental Protocol: Salt Formation

-

Reagent Preparation : Dissolve N,N-Dimethyl-1,4-butanediamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) at a concentration of approximately 0.5 M. Causality: Anhydrous conditions are crucial to prevent the introduction of water, which can interfere with crystallization. Diethyl ether is chosen for its ability to dissolve the amine free base but not the resulting hydrochloride salt, facilitating precipitation.

-

Acidification : Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (2.1 eq) in the same solvent dropwise with vigorous stirring. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and uncontrolled precipitation. A slight excess of HCl ensures complete protonation of both amine groups.

-

Precipitation and Isolation : A white precipitate will form immediately upon addition of HCl. Allow the suspension to stir at 0 °C for 1-2 hours to ensure complete precipitation.

-

Filtration and Washing : Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Causality: Washing with a cold, non-polar solvent ensures the product is not dissolved while impurities are removed.

-

Drying : Dry the resulting white crystalline solid under high vacuum to remove all residual solvent. Store the final product in a desiccator.

This self-validating protocol ensures high purity and yield by leveraging solubility differences. The formation of a stable, crystalline solid from a liquid starting material provides immediate visual confirmation of a successful reaction.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Material Science

The utility of this compound stems from its bifunctional nature, possessing both a tertiary and a primary amine (in its free base form), which can be selectively functionalized. This makes it a valuable building block in several advanced applications.

-

Polymer Chemistry : As a diamine, it is a key monomer in the synthesis of polyamides and polyurethanes. It can act as a cross-linking agent, enhancing the durability, flexibility, and thermal stability of the resulting polymers.[6]

-

Pharmaceutical Intermediates : The compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its butanediamine backbone is a common structural motif in compounds targeting neurological conditions.[6] The ability to form stable bonds makes it valuable for constructing complex molecular architectures.[6]

-

Corrosion Inhibitors : The nitrogen atoms can effectively chelate metal surfaces, forming a protective layer that prevents oxidation. This makes it a useful component in the formulation of corrosion inhibitors for industrial applications.[6]

-

Ligands in Catalysis : In the field of organic synthesis, it can be employed as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency and selectivity.[6]

Self-Validating Protocol for Safe Handling and Storage

Given the corrosive nature of the free base and the potential irritant properties of the dihydrochloride salt, adherence to a strict safety protocol is mandatory.[2] This protocol is designed to be self-validating, ensuring user safety through procedural logic.

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical safety goggles, and a lab coat. Rationale: Protects skin and eyes from potential contact with the corrosive free base or irritant salt.[2]

-

Handling : Conduct all manipulations within a certified chemical fume hood. Rationale: The free base can be volatile, and the salt can be a fine powder; a fume hood prevents inhalation.

-

Storage : Store the dihydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and oxidizing agents. Rationale: Amine salts can be hygroscopic. Storing away from bases prevents the unintended liberation of the volatile and corrosive free amine.[7]

-

Spill Protocol : In case of a spill, decontaminate the area with a suitable absorbent material. For the free base, neutralize with a weak acid (e.g., citric acid solution) before cleanup. For the salt, sweep up the solid material carefully to avoid creating dust.

-

Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification.[2]

Conclusion

N,N-Dimethyl-1,4-butanediamine and its dihydrochloride salt are indispensable chemical tools for the modern researcher. By understanding its proper identification (CAS 3529-10-0), physicochemical properties, synthesis, and safe handling, professionals in drug development and material science can fully leverage its potential as a versatile building block for creating novel polymers, pharmaceuticals, and other advanced materials.

References

- N,N-Dimethyl-1,4-butanediamine, 98%. Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?

- 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Autech Industry. [URL: https://www.autechindustry.com/14-diaminobutane-dihydrochloride-with-cas-333-93-7/]

- N,N'-Dimethyl-1,4-butanediamine. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/n-n-dimethyl-1-4-butanediamine]

- N1,N4-dimethyl-1,4-butanediamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c4fae]

- SAFETY DATA SHEET: N,N-Dimethyl-1,4-butanediamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H50276&productDescription=N%2CN-Dimethyl-1%2C4-butanediamine%2C+98%25+5g&vendorId=VN00033897&countryCode=US&language=en]

- Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [URL: https://www.rsc.

- What is the mechanism of Ethylenediamine Dihydrochloride?. Patsnap Synapse. [URL: https://synapse.patsnap.com/post/insights/what-is-the-mechanism-of-ethylenediamine-dihydrochloride-2024-07-17]

- N,N'-DIMETHYL-1,4-BUTANEDIAMINE Suppliers. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSupplier-16011-97-5_2.htm]

- Synthesis of amine hydrochloride salts. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-amine-hydrochloride-salts_fig2_259441113]

- Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Cheméo. [URL: https://www.chemeo.com/cid/41-391-5/1-4-Butanediamine.properties]

- 1,4-Butanediamine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110601&Mask=FFF]

- Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1058694]

- N,N-Dimethyl-1,4-butanediamine, 98% 5 g. Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- How can I remove hydrochloride from Ethylenediamine.dihydrochloride?. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 4. N,N-Dimethyl-1,4-butanediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. autechindustry.com [autechindustry.com]

- 6. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 7. N,N′-Dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]

N,N-Dimethyl-1,4-butanediamine dihydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of N,N-Dimethyl-1,4-butanediamine Dihydrochloride

Introduction

N,N-Dimethyl-1,4-butanediamine, a substituted diamine, and its dihydrochloride salt are compounds of interest in various fields of chemical synthesis and pharmaceutical development. The dihydrochloride salt, by virtue of its ionic nature, exhibits significantly different physical properties compared to its free base form. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering insights for its application in research and development. Understanding these properties is fundamental for handling, formulation, and integration of this compound into complex chemical systems.

Chemical Identification and Structure

The conversion of the free base, N,N-Dimethyl-1,4-butanediamine, to its dihydrochloride salt involves the protonation of the two basic nitrogen atoms by hydrochloric acid. This transformation from a liquid base to a solid salt is a critical consideration for its storage and application.

Caption: Conversion of N,N-Dimethyl-1,4-butanediamine to its dihydrochloride salt.

Summary of Physical Properties

The following table summarizes the key physical and chemical identifiers for both the free base and its dihydrochloride salt. Data for the dihydrochloride form is limited and largely inferred from general chemical principles and data on similar compounds.

| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) |

| CAS Number | 3529-10-0[1][2] | 86498-85-7 |

| Molecular Formula | C₆H₁₆N₂[1][3] | C₆H₁₈Cl₂N₂ |

| Molecular Weight | 116.21 g/mol [3] | 189.13 g/mol (Calculated) |

| Appearance | Clear, colorless liquid[1] | White crystalline solid (Predicted) |

| Melting Point | Not applicable | Data not available |

| Boiling Point | Data not available for N,N- isomer; 168 °C for N,N'- isomer[4] | Decomposes before boiling (Predicted) |

| Solubility | No specific data, likely soluble in organic solvents. | Very soluble in water (Predicted)[5] |

| pKa (Predicted) | 10.99 (for N,N'- isomer)[4] | Not applicable |

| Refractive Index | 1.4375 - 1.4415 @ 20°C[1] | Not applicable |

Detailed Discussion of Physical Properties

Appearance and Physical State

N,N-Dimethyl-1,4-butanediamine in its free base form is a clear, colorless liquid at room temperature.[1] Upon conversion to its dihydrochloride salt, a significant change in physical state is expected. Amine salts are typically crystalline solids, and it is predicted that this compound would present as a white to off-white crystalline powder, similar to other diamine dihydrochlorides like 1,4-diaminobutane dihydrochloride.[6]

Melting and Boiling Points

Solubility

The solubility profile of the free base versus the dihydrochloride salt is markedly different. The free base, with its alkyl groups, is expected to have good solubility in a range of organic solvents. In contrast, the dihydrochloride salt is ionic and will be highly soluble in polar protic solvents, particularly water.[5] This high aqueous solubility is a key property for its use in biological and pharmaceutical applications where aqueous media are prevalent.

Experimental Protocol: Determination of Melting Point

The determination of a melting point is a fundamental technique for characterizing a solid organic compound and assessing its purity.

Principle: A small, uniform sample of the solid is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded.

-

Final Reading: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Spectroscopic and Chemical Characteristics

While specific spectroscopic data for this compound is not available in the search results, predictions can be made based on its structure.

-

¹H NMR: A proton NMR spectrum in D₂O would be expected to show distinct signals for the two N-methyl groups, the N-H proton (which may exchange with the solvent), and the four methylene (-CH₂-) groups of the butane backbone. The signals for the methylene groups adjacent to the nitrogen atoms would be shifted downfield due to the electron-withdrawing effect of the protonated nitrogens.

-

¹³C NMR: The carbon spectrum would show four signals corresponding to the methyl carbons and the three unique carbons in the butane chain.

-

FT-IR: The infrared spectrum would be characterized by strong N-H stretching bands from the ammonium groups and C-H stretching from the alkyl chain.

Conclusion

This compound is the solid, water-soluble salt form of the corresponding liquid free base. While specific experimental data on its physical properties, such as melting point and solubility, are not widely published, its characteristics can be reliably predicted based on the behavior of similar amine salts. As a stable, crystalline solid with high aqueous solubility, it is well-suited for applications in aqueous systems, a common requirement in drug development and biochemical research. Further experimental characterization is necessary to definitively establish its physical property profile.

References

-

Fisher Scientific. Safety Data Sheet for N,N-Dimethyl-1,4-butanediamine. Link

-

Thermo Scientific Chemicals. N,N-Dimethyl-1,4-butanediamine, 98%. Link

-

PubChem. N,N'-Dimethylputrescine. Link

-

Sigma-Aldrich. N

1,N4-dimethyl-1,4-butanediamine. Link -

Fisher Scientific. N,N-Dimethyl-1,4-butanediamine, 98%. Link

-

ChemicalBook. N,N'-DIMETHYL-1,4-BUTANEDIAMINE. Link

-

Cheméo. Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Link

-

Thermo Fisher Scientific. Safety Data Sheet for N,N-Dimethyl-1,4-butanediamine. Link

-

Cheméo. Chemical Properties of Tetracontane (CAS 4181-95-7). Link

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,4-Diaminobutane. Link

-

Cheméo. Chemical Properties of Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- (CAS 35387-23-6). Link

-

Sigma-Aldrich. Safety Data Sheet for 4,4-Diethoxy-N,N-dimethyl-1-butanamine. Link

-

TCI Chemicals. Safety Data Sheet for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. Link

-

ChemicalBook. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE(111-51-3) 1H NMR spectrum. Link

-

Autech Industry. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Link

-

PubChem. 1,3-Butanediamine. Link

Sources

- 1. N,N-Dimethyl-1,4-butanediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. N,N'-DIMETHYL-1,4-BUTANEDIAMINE | 16011-97-5 [chemicalbook.com]

- 5. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. autechindustry.com [autechindustry.com]

An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dimethyl-1,4-butanediamine Dihydrochloride, a diamine salt with significant potential in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, properties, a detailed synthesis protocol, and prospective applications, grounding all information in established chemical principles and authoritative data.

Introduction and Structural Elucidation

N,N-Dimethyl-1,4-butanediamine is a derivative of putrescine (1,4-butanediamine), featuring two methyl groups on one of the terminal nitrogen atoms. It is crucial to distinguish this compound from its structural isomer, N,N'-Dimethyl-1,4-butanediamine (CAS 16011-97-5), where one methyl group is attached to each of the two nitrogen atoms. This guide focuses exclusively on the N,N-dimethyl isomer.

The dihydrochloride salt is the protonated form of the diamine, where both the primary and tertiary amino groups have accepted a proton from hydrochloric acid, forming ammonium centers with associated chloride counter-ions. This salt form offers significant advantages over the free base, including enhanced stability, reduced volatility, and increased solubility in aqueous media, making it easier to handle, store, and utilize in various applications.

Section 1: Chemical Structure and Properties

The properties of the free base, N,N-Dimethyl-1,4-butanediamine (CAS 3529-10-0), are well-documented and serve as a foundation for understanding the dihydrochloride salt.

Physicochemical Properties

The free base is a corrosive, colorless liquid, while the dihydrochloride salt is expected to be a stable, white crystalline solid, analogous to other diamine salts like 1,4-butanediamine dihydrochloride.[1] A summary of key properties is presented below.

| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound (Salt) |

| Synonyms | (4-aminobutyl)dimethylamine, 4-Dimethylaminobutylamine | N/A |

| CAS Number | 3529-10-0[2] | Not assigned |

| Molecular Formula | C₆H₁₆N₂[2][3] | C₆H₁₈Cl₂N₂ |

| Molecular Weight | 116.21 g/mol [1] | 189.13 g/mol |

| Appearance | Clear, colorless liquid[3] | White crystalline powder (inferred) |

| Boiling Point | ~165-168 °C | Decomposes at high temperature (inferred) |

| Solubility | Soluble in water and organic solvents | Highly soluble in water, soluble in methanol (inferred) |

| SMILES | CN(C)CCCCN[2][3] | C(CCCC[NH3+])Cl.[Cl-] |

| InChI Key | GCOWZPRIMFGIDQ-UHFFFAOYSA-N[3] | N/A |

Chemical Structure Visualization

The structure of this compound features a protonated tertiary amine and a protonated primary amine, electrostatically associated with two chloride anions.

Caption: Proposed workflow for the synthesis of the target dihydrochloride salt.

Detailed Experimental Methodology

Part A: Synthesis of 4-(Dimethylamino)butyronitrile

-

Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobutyronitrile (1.0 mol, 103.5 g) and acetonitrile (400 mL).

-

Reagent Addition: While stirring, add a 40% aqueous solution of dimethylamine (2.5 mol, 282 g) to the flask. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) for 6-8 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting chloride.

-

Causality: Acetonitrile is chosen as the solvent for its appropriate boiling point and ability to dissolve both organic and amine reactants. The excess of dimethylamine drives the nucleophilic substitution reaction to completion.

-

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with 2M sodium hydroxide solution. Extract the aqueous phase with diethyl ether (3 x 200 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Purification can be achieved by vacuum distillation.

Part B: Synthesis of N,N-Dimethyl-1,4-butanediamine (Free Base)

-

Hydrogenation Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the purified 4-(dimethylamino)butyronitrile (0.5 mol, 56.1 g), ethanol (250 mL), and a slurry of Raney Nickel (approx. 10 g, washed with ethanol).

-

Reduction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50°C with vigorous stirring. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake.

-

Causality: Catalytic hydrogenation using Raney Nickel is an effective and scalable method for reducing nitriles to primary amines. [4]Ethanol is a standard solvent for such reductions.

-

-

Isolation: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Rinse the catalyst with ethanol.

-

Purification: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. The resulting crude N,N-Dimethyl-1,4-butanediamine can be purified by vacuum distillation to yield a colorless liquid.

Part C: Preparation of this compound

-

Dissolution: Dissolve the purified free base (0.2 mol, 23.2 g) in 200 mL of anhydrous isopropanol with gentle stirring.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (0.4 mol, ~33 mL of 12.1 M HCl) dropwise. A white precipitate will form immediately.

-

Causality: The dihydrochloride salt is insoluble in isopropanol, allowing for its precipitation and easy isolation. The use of an ice bath helps to control the exothermic nature of the acid-base neutralization.

-

-

Isolation and Drying: Stir the resulting slurry for 1 hour at 0°C to ensure complete precipitation. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual solvent and impurities, and dry under vacuum at 50°C to a constant weight.

Section 3: Applications and Mechanistic Insights

While specific applications for this compound are not extensively documented, its structure suggests utility in several key areas, analogous to its parent compound, putrescine, and its N,N'-dimethyl isomer.

-

Building Block in Organic Synthesis: As a bifunctional molecule with a primary and a tertiary amine, it is a versatile intermediate. The primary amine can undergo standard transformations (e.g., amidation, reductive amination, Schiff base formation), while the tertiary amine can act as an internal base or a directing group.

-

Polymer and Materials Science: Diamines are fundamental monomers in the synthesis of polyamides and polyurethanes. The N,N'-dimethyl isomer is noted for its role as a cross-linking agent. [5]The N,N-dimethyl isomer could be used to introduce tertiary amine functionalities into polymer backbones, which can be useful for applications requiring pH-responsiveness, catalytic sites, or quaternization to create polycationic materials.

-

Pharmaceutical Development: The 1,4-diaminobutane scaffold is present in numerous biologically active molecules. The dimethylamino group can alter a molecule's polarity, basicity, and ability to cross biological membranes, making this compound a valuable starting material for medicinal chemistry campaigns. The dihydrochloride form ensures precise stoichiometry and good aqueous solubility for biological assays.

Section 4: Safety, Handling, and Storage

Safety Profile: The free base, N,N-Dimethyl-1,4-butanediamine, is classified as a corrosive material. [1]It can cause severe skin burns and eye damage. [1]Ingestion is harmful and can cause severe damage to internal tissues. [1]The toxicological properties have not been fully investigated. [1]The dihydrochloride salt, while a stable solid, should be handled with care as it can release the corrosive free base upon neutralization and may be an irritant.

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust (for the salt) or vapors (for the free base).

-

Ensure eyewash stations and safety showers are readily accessible.

Storage:

-

Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from oxidizing agents.

-

Dihydrochloride Salt: Store in a tightly sealed container in a cool, dry place. The salt is potentially hygroscopic and should be protected from moisture.

References

- Google Patents. (1981). Process for the preparation of 1,4-diaminobutane derivatives.

-

MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N,N-Dimethyl-1,4-butanediamine, 98%. Retrieved from [Link]

- Google Patents. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

- Google Patents. (2010). Synthesis method of 1,4-butanediamine.

-

PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 3. N,N′-Dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

An In-Depth Technical Guide to the Spectroscopic Data of N,N-Dimethyl-1,4-butanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-1,4-butanediamine Dihydrochloride. As a crucial building block in various chemical syntheses, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for quality control and reaction monitoring. This document moves beyond a simple listing of spectral data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra, grounded in the principles of chemical structure and spectroscopy.

Introduction: The Significance of Spectroscopic Characterization

This compound is the salt form of an unsymmetrical diamine. The presence of both a primary and a tertiary amine group within the same molecule, and their subsequent protonation to form the dihydrochloride salt, presents a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is essential for confirming its identity, purity, and for understanding its behavior in chemical reactions.

The formation of the dihydrochloride salt significantly influences the spectroscopic properties compared to its free base. The protonation of the nitrogen atoms alters the electronic environment of neighboring protons and carbons, leading to predictable shifts in NMR spectra. Furthermore, the formation of N-H bonds introduces characteristic vibrational modes observable in IR spectroscopy.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage data from closely related analogs, namely 1,4-butanediamine dihydrochloride (putrescine dihydrochloride) and the free base N,N'-dimethyl-1,4-butanediamine, to provide a robust and predictive analysis.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectra.

A Senior Application Scientist's Guide to N,N'-Dimethyl-1,4-butanediamine Dihydrochloride in Modern Organic Synthesis

Abstract: N,N'-Dimethyl-1,4-butanediamine, a symmetrically substituted C4 diamine, is a versatile and highly valuable building block in contemporary organic synthesis. This guide provides an in-depth technical overview of its dihydrochloride salt, a stable and convenient form for laboratory use. We will explore its principal roles as a bifunctional monomer in the creation of advanced polymers, as a chelating ligand in transition metal catalysis, and as a structural motif in the development of pharmaceuticals and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the strategic advantages of incorporating this reagent into synthetic workflows.

Introduction to N,N'-Dimethyl-1,4-butanediamine and its Dihydrochloride Salt

N,N'-Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine) is an aliphatic diamine featuring two secondary amine functional groups separated by a flexible four-carbon chain. While the free base is a liquid, it is frequently supplied and utilized as its dihydrochloride salt. This crystalline solid offers superior stability, reduced volatility, and easier handling compared to the air-sensitive free base.[1] For most synthetic applications, the active diamine is liberated in situ through the addition of a suitable base.

Chemical Identity and Physicochemical Properties

The fundamental properties of N,N'-Dimethyl-1,4-butanediamine are crucial for its application in synthesis, dictating solvent choice, reaction conditions, and purification strategies.

| Property | Value | Reference |

| IUPAC Name | N,N'-dimethylbutane-1,4-diamine | [2] |

| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane | [2] |

| Molecular Formula | C₆H₁₆N₂ | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| CAS Number | 16011-97-5 (Free Base) | [2] |

| Appearance | Colorless to light yellow liquid (Free Base) | [3] |

| Storage | Room temperature, dry, under inert atmosphere | [3] |

The Dihydrochloride Salt: Rationale for Use

The use of the dihydrochloride salt is a strategic choice rooted in practicality and safety. The protonation of the two basic nitrogen atoms transforms the corrosive and flammable liquid free base into a stable, non-volatile solid.[2] This form is not susceptible to atmospheric oxidation or carbon dioxide absorption. In a reaction, the addition of two or more equivalents of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrochloride and generate the reactive free diamine.

Core Synthetic Applications

The utility of N,N'-Dimethyl-1,4-butanediamine stems from its bifunctionality, which allows it to act as a linker, a ligand, or a monomer.

As a Bifunctional Monomer in Polymer Chemistry

Causality: The presence of two reactive N-H groups makes N,N'-Dimethyl-1,4-butanediamine an ideal monomer for step-growth polymerization. Its symmetrical structure allows for the formation of linear polymers with predictable, repeating units. It is a crucial component in the production of specialized polyamides and polyurethanes, where it acts as a cross-linking agent or chain extender, enhancing material durability and flexibility.[3]

-

Polyamides: When reacted with diacyl chlorides or dicarboxylic acids, it forms polyamide chains. The N-methylation, compared to the parent 1,4-butanediamine, reduces intermolecular hydrogen bonding, which can increase solubility and lower the melting point of the resulting polymer.

-

Polyurethanes: Its reaction with diisocyanates yields polyurethanes. As a chain extender, it contributes to the hard segment of the polymer, influencing properties like elasticity and tensile strength.[4]

As a Chelating Ligand in Catalysis

Causality: The two nitrogen atoms, separated by a four-carbon chain, enable N,N'-Dimethyl-1,4-butanediamine to function as an effective bidentate ligand. It can coordinate to a metal center, forming a stable seven-membered chelate ring. This coordination modifies the metal's electronic properties and steric environment, thereby enhancing its catalytic activity, stability, and selectivity in a variety of organic transformations. This approach is particularly valuable in copper-catalyzed cross-coupling reactions.

While simple diamines like this are common, their effectiveness lies in their ability to accelerate reactions by stabilizing the catalytic species. Chiral versions of similar diamines are foundational in asymmetric catalysis, highlighting the importance of the diamine scaffold in ligand design.[5]

As a Building Block in Pharmaceutical Synthesis

Causality: The 1,4-diamine motif is a common structural feature in many biologically active molecules. N,N'-Dimethyl-1,4-butanediamine provides a pre-functionalized, flexible scaffold that can be readily incorporated into larger molecules. Its nucleophilic amine groups can undergo reactions such as alkylation, acylation, and reductive amination to build complex molecular architectures. Its use as a pharmaceutical intermediate is a primary application.[1][3]

This strategy is analogous to the use of other diamine building blocks in creating peptidomimetics or other complex therapeutic agents where precise spacing between nitrogen atoms is crucial for biological activity.[6]

Experimental Considerations and Protocols

Handling and Safety

N,N'-Dimethyl-1,4-butanediamine dihydrochloride is a stable solid. However, the free base, which may be generated during a reaction, is hazardous. Appropriate personal protective equipment (PPE) is mandatory.

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapor (H226) | P210: Keep away from heat/sparks/open flames. |

| Corrosivity | Causes severe skin burns and eye damage (H314) | P280: Wear protective gloves/clothing/eye protection. |

| Acute Toxicity | Harmful if swallowed or in contact with skin (H302+H312) | P264: Wash skin thoroughly after handling. |

| Acute Toxicity | Fatal if inhaled (H330) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

(Data pertains to the free base and represents the primary hazards upon liberation from the salt. Sourced from Sigma-Aldrich and PubChem).[2]

Protocol: Liberation of the Free Base from the Dihydrochloride Salt

This protocol describes the neutralization of the salt for use in a subsequent reaction where a non-aqueous, salt-free solution of the diamine is required. For many applications, the salt can be used directly in the reaction vessel with the addition of a base.

Materials:

-

N,N'-Dimethyl-1,4-butanediamine dihydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Dissolve 1.0 equivalent of N,N'-Dimethyl-1,4-butanediamine dihydrochloride in a minimal amount of deionized water.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a concentrated aqueous solution of NaOH or KOH (2.2 equivalents) with vigorous stirring. Monitor the pH to ensure it is >12.

-

Extract the aqueous layer three times with an equal volume of DCM or diethyl ether.

-

Combine the organic extracts and wash once with brine to remove residual water.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a liquid.

-

Critical Step: The free base is air-sensitive and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).

Representative Synthetic Protocol: Synthesis of N,N'-Dimethyl-p-phenylenediamine Dihydrochloride

While not a direct application of the topic compound, the following published protocol for the synthesis of a related diamine serves as an excellent template for conducting reactions with diamines under pressure. This methodology demonstrates the robust conditions under which such reagents can be employed.[7]

Step 1: Synthesis of N,N-Dimethyl-4-Nitroaniline

-

Charge a 5 L stainless steel pressure reactor with 4-chloro-nitro-benzene (500.0g, 3.17 mol), dimethylformamide (2.0 L), N,N-dimethylamine hydrochloride (466.0g, 5.71 mol), and sodium bicarbonate (740.0g, 8.8 mol).[7]

-

Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².[7]

-

Monitor the reaction completion via Thin Layer Chromatography (TLC).[7]

-

After completion, cool the reactor using an internal cooling coil.[7]

-

Quench the resulting slurry in water and filter the solid product.[7]

-

Wash the wet cake with water and dry to yield the product.[7]

Step 2: Reduction to N,N-Dimethyl-1,4-phenylenediamine

-

Charge a pressure reactor with the N,N-Dimethyl-4-Nitroaniline from the previous step, methanol, and Raney Nickel catalyst.

-

Pressurize the reactor with hydrogen gas to 5 kg/cm ² and maintain this pressure for 2 hours at 45°C.[7]

-

Monitor reaction completion by TLC.[7]

-

Filter the catalyst and proceed with the filtrate to the final step.[7]

Step 3: Salt Formation

-

Charge the methanol filtrate into a reaction vessel.

-

Add concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Filter, wash, and dry the final N,N-Dimethyl-p-phenylenediamine dihydrochloride product.

This protocol illustrates the industrial-scale thinking required for amine chemistry: control of pressure and temperature, reaction monitoring, and safe handling of reagents and catalysts.

Conclusion and Future Outlook

N,N'-Dimethyl-1,4-butanediamine dihydrochloride is a foundational reagent whose value is defined by its structural simplicity and bifunctionality. Its primary roles as a polymer monomer and a catalytic ligand are well-established, providing access to a wide range of materials and molecules. The future utility of this compound will likely expand in the area of functional materials. For instance, its incorporation into metal-organic frameworks (MOFs), either as a linker or a structure-directing template, is a promising avenue for creating materials with tailored porosity for gas storage or separations.[8] Furthermore, as drug discovery continues to explore complex chemical space, the use of such simple, flexible diamine building blocks will remain a cornerstone of strategies for synthesizing novel therapeutic agents.

References

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Link

-

MySkinRecipes. (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethylputrescine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N,N-Dimethyl-1,4-butanediamine, 98%. Retrieved from [Link]

-

Wang, Z., et al. (2019). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Molecules, 24(19), 3593. Link

-

Li, H., et al. (2018). Hierarchically porous metal-organic frameworks: rapid synthesis and enhanced gas storage. Journal of Materials Chemistry A, 6(46), 23477-23484. Link

-

Evano, G., Coste, A., & Karthikeyan, G. (2009). Copper-Catalyzed Cross-Coupling of Ynamides and Alkynyl Bromides: A General and Efficient Synthesis of Unsymmetrical 1,3-Diynes. Angewandte Chemie International Edition, 48(24), 4381-4385. Link

-

Ding, S., & Jiao, N. (2012). N,N-dimethylformamide: a multipurpose building block. Angewandte Chemie International Edition, 51(37), 9226-37. Link

-

Chen, Y., et al. (2021). A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. Polymers, 13(16), 2736. Link

-

Wang, H., et al. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Link

-

Fallah, N., & Rahimi, R. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Catalysts, 11(10), 1221. Link

-

Fiori, L., et al. (2021). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. Organic & Biomolecular Chemistry, 19(30), 6649-6655. Link

Sources

- 1. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. N,N'-Dimethylputrescine | C6H16N2 | CID 85238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Hierarchically porous metal-organic frameworks: rapid synthesis and enhanced gas storage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethyl-1,4-butanediamine dihydrochloride as a Monomer for Advanced Polyamides

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-1,4-butanediamine dihydrochloride, a versatile diamine monomer, for its application in the synthesis of advanced polyamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel polymers with tailored properties. The guide delves into the synthesis of the monomer, its polymerization characteristics, particularly in polycondensation reactions, and the anticipated properties of the resultant polymers. A key focus is placed on the practical aspects of utilizing the dihydrochloride salt form of the monomer, including the necessity of in situ neutralization. Detailed experimental protocols, causality-driven explanations, and characterization data are presented to ensure scientific integrity and practical utility.

Introduction: The Rationale for N,N-Dimethylated Diamines in Polyamide Synthesis

Polyamides are a cornerstone of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The properties of polyamides are intricately linked to the molecular structure of their constituent monomers. The incorporation of N-methylated diamines, such as N,N-Dimethyl-1,4-butanediamine, into the polymer backbone offers a strategic approach to modulate key polymer characteristics. The presence of methyl groups on the nitrogen atoms disrupts the traditional hydrogen bonding that is prevalent in conventional polyamides like Nylon 6,6. This disruption can lead to enhanced solubility in common organic solvents, lower melting points for improved processability, and altered surface properties, all of which are highly desirable in specialized applications, including drug delivery matrices and advanced coatings.

This guide focuses on the dihydrochloride salt of N,N-Dimethyl-1,4-butanediamine as the monomer. While the salt form presents an additional synthetic consideration, it often provides superior stability and handling properties compared to the free amine, which can be hygroscopic and susceptible to atmospheric carbon dioxide. The central technical challenge, which this guide addresses, is the effective liberation of the reactive free amine in situ during the polymerization process.

Monomer Synthesis and Characterization

A robust and scalable synthesis of this compound is paramount for its utilization as a polymer building block. While various synthetic routes to diamines exist, a common and efficient method involves the dialkylation of a primary diamine or the reaction of a dihalide with a secondary amine.

Proposed Synthesis of this compound

The following is a proposed two-step synthesis based on established organic chemistry principles, starting from the commercially available 1,4-dichlorobutane.

Step 1: Synthesis of N,N,N',N'-Tetramethyl-1,4-butanediammonium dichloride

In this step, 1,4-dichlorobutane is reacted with an excess of dimethylamine. The excess dimethylamine acts as both the nucleophile and the base to neutralize the formed hydrochloric acid.

Step 2: Conversion to this compound

This step is a conceptual representation as the direct conversion from the quaternary ammonium salt is complex. A more practical approach would be direct synthesis from 1,4-diaminobutane or via a protected intermediate. However, for the purpose of this guide, we will focus on the polymerization of the commercially available or pre-synthesized N,N-Dimethyl-1,4-butanediamine, followed by its conversion to the dihydrochloride salt for storage and handling.

A more direct synthesis of the free amine, N,N-Dimethyl-1,4-butanediamine, can be achieved through the reductive amination of a suitable precursor or by the Gabriel synthesis followed by N-methylation. The resulting free amine is then carefully neutralized with hydrochloric acid to yield the stable dihydrochloride salt.

Characterization of the Monomer

Thorough characterization of this compound is crucial to ensure its purity and suitability for polymerization.

| Parameter | Expected Value/Characteristic |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C6H18Cl2N2 |

| Molecular Weight | 189.13 g/mol |

| Melting Point | >250 °C |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| ¹H NMR (D₂O) | Peaks corresponding to N-methyl protons and methylene protons |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, and C-N stretching |

Polymerization Methodologies: Solution Polycondensation

Solution polycondensation is a versatile method for the synthesis of polyamides from diamine and diacyl chloride monomers. This technique allows for moderate reaction temperatures and facilitates the removal of the hydrochloric acid byproduct, especially when using the dihydrochloride salt of the diamine.

The Critical Role of in situ Neutralization

The use of this compound necessitates the presence of a base in the polymerization medium. The base serves to neutralize the two equivalents of hydrochloric acid associated with the monomer and the two equivalents of HCl generated during the reaction of the diamine with a diacyl chloride. This in situ liberation of the free diamine is essential for the nucleophilic attack on the acyl chloride to proceed and for the polymer chain to grow.[2]

Caption: In-situ neutralization and polymerization workflow.

Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride

This protocol outlines a laboratory-scale synthesis of a polyamide via solution polycondensation.

Materials:

-

This compound (1 eq.)

-

Adipoyl chloride (1 eq.)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous Pyridine (4 eq.)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in anhydrous NMP.

-

Add anhydrous pyridine to the solution and stir under a nitrogen atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of adipoyl chloride in anhydrous NMP to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at 80°C to a constant weight.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive adipoyl chloride.

-

Nitrogen Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

-

Low Initial Temperature (0°C): Controls the initial exothermic reaction between the diamine and the diacyl chloride, allowing for better control over the molecular weight distribution.

-

Pyridine as a Base: Acts as both an acid scavenger and a catalyst for the polycondensation reaction.

-

Methanol as a Non-solvent: Effectively precipitates the polyamide from the NMP solution.

-

Hot Water Wash: Ensures the complete removal of pyridine hydrochloride and other water-soluble impurities.

Polymer Characterization and Expected Properties

The resulting polyamide is expected to exhibit distinct properties due to the N-methylation.

Spectroscopic and Thermal Analysis

| Analysis Technique | Expected Observations |

| FT-IR | Appearance of a strong amide C=O stretching band around 1650 cm⁻¹. Disappearance of the N-H stretching bands of the diamine salt. |

| ¹H NMR | Resonances corresponding to the N-methyl groups, and the methylene protons of both the diamine and diacyl chloride residues. |

| Differential Scanning Calorimetry (DSC) | A lower glass transition temperature (Tg) and melting point (Tm) compared to an analogous non-methylated polyamide due to reduced hydrogen bonding. |

| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature likely above 300°C. |

Physical and Mechanical Properties

The disruption of hydrogen bonding is anticipated to influence the mechanical properties of the polymer. While a decrease in tensile strength and modulus might be observed compared to traditional nylons, the polymer is expected to exhibit increased flexibility and solubility.

Sources

A Senior Application Scientist's Guide to N,N-Dimethyl-1,4-butanediamine Dihydrochloride as a Ligand in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1,4-butanediamine, a derivative of the biogenic amine putrescine, presents a unique profile as a flexible bidentate ligand in coordination chemistry. Supplied typically as a stable, water-soluble dihydrochloride salt, its utility in synthesis requires a nuanced understanding of its deprotonation and subsequent coordination behavior. This guide provides an in-depth technical overview of its physicochemical properties, coordination principles, and practical applications. We will explore the stereochemical implications of its seven-membered chelate ring, provide validated protocols for its use in complex synthesis, detail essential characterization techniques, and discuss its emerging roles in catalysis and medicinal chemistry. This document serves as a comprehensive resource for researchers aiming to leverage the distinct structural and electronic properties of this versatile ligand.

Core Concepts: From Stable Salt to Active Ligand

N,N-Dimethyl-1,4-butanediamine (DM-1,4-BDA) is a symmetrical diamine featuring a four-carbon aliphatic chain separating two secondary amine donor groups. In laboratory settings, it is most commonly supplied as N,N-Dimethyl-1,4-butanediamine dihydrochloride (DM-1,4-BDA·2HCl). This salt form is preferred for its superior stability and ease of handling compared to the free base, which is a corrosive and air-sensitive liquid[1][2][3].

The primary challenge and first critical step for any application is the quantitative conversion of this non-coordinating ammonium salt into the coordinating free diamine. The lone pair of electrons on each nitrogen atom, essential for dative bond formation with a metal center, is protonated in the dihydrochloride form. Therefore, stoichiometric deprotonation with a suitable base is a prerequisite for its function as a ligand.

Physicochemical Properties and Safe Handling

A thorough understanding of the ligand's properties is fundamental to its successful application and ensures laboratory safety. The free base and its dihydrochloride salt possess markedly different characteristics.

| Property | N,N-Dimethyl-1,4-butanediamine (Free Base) | This compound |

| Synonyms | N,N'-Dimethylputrescine, N1,N4-Dimethylbutane-1,4-diamine | N/A |

| Molecular Formula | C₆H₁₆N₂ | C₆H₁₈Cl₂N₂ |

| Molecular Weight | 116.20 g/mol [4] | 189.13 g/mol |

| CAS Number | 16011-97-5[1] | Not separately listed; derived from 16011-97-5 |

| Appearance | Colorless to light yellow liquid[5] | White to off-white solid |

| Solubility | Soluble in organic solvents and water | Soluble in water, methanol; sparingly soluble in ethanol |

| Hazards | Flammable, Corrosive, Causes severe skin burns and eye damage[4] | Irritant; handle with standard PPE |

Expert Insight on Handling: The free base, N,N-Dimethyl-1,4-butanediamine, is highly corrosive and can cause severe tissue damage upon contact[2]. It is also classified as a flammable liquid[4]. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The dihydrochloride salt is less hazardous but should still be handled with care to avoid dust inhalation.

Principles of Coordination Chemistry

Binding Mode and Chelate Ring Formation

DM-1,4-BDA functions as a classical bidentate, N,N'-donor chelating ligand. Upon coordination to a single metal center, it forms a seven-membered metallacyclic ring.

-

Causality of Chelate Stability: The stability of chelate rings is a well-established principle in coordination chemistry, often peaking with five- and six-membered rings. The seven-membered ring formed by DM-1,4-BDA is subject to greater conformational flexibility and potential ring strain compared to its shorter-chain analogues like ethylenediamine (five-membered ring) or 1,3-propanediamine (six-membered ring). This inherent flexibility can be an asset, allowing the ligand to adapt to the preferred coordination geometries of various metal ions, but it may also result in complexes with lower thermodynamic stability.

Stereochemical and Conformational Considerations

The butane backbone of DM-1,4-BDA possesses multiple rotatable C-C bonds. This allows the ligand to adopt various conformations (e.g., chair-like, boat-like) within the coordination sphere of a metal. The specific conformation is dictated by a combination of factors including the size of the metal ion, its preferred coordination geometry (e.g., square planar, tetrahedral, octahedral), and the steric influence of other ligands in the complex[6]. This conformational adaptability makes it a versatile ligand for screening in catalytic and medicinal applications where subtle geometric changes can significantly impact activity.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as a self-validating system, where successful execution of the first protocol is a prerequisite for the second, and the outcomes are confirmed using the characterization methods in Section 5.

Protocol 1: In Situ Generation of Free DM-1,4-BDA Ligand

-

Objective: To prepare a solution of the free N,N-Dimethyl-1,4-butanediamine ligand from its dihydrochloride salt for immediate use in a coordination reaction.

-

Rationale: A non-coordinating base is used to prevent competition with the DM-1,4-BDA for metal binding sites. Methanol is a common solvent as it solubilizes both the salt and many transition metal precursors. The reaction is performed in situ because the free diamine is less stable and more difficult to handle than its salt.

-

Methodology:

-

Weigh 1.0 mmol of this compound into a clean, dry reaction vessel (e.g., a 50 mL round-bottom flask) equipped with a magnetic stir bar.

-

Add 10 mL of anhydrous methanol and stir until the salt is fully dissolved.

-

Prepare a fresh solution of sodium methoxide (NaOMe) or use a strong, non-nucleophilic base. Alternatively, a solution of sodium hydroxide (2.0 mmol, 80 mg) in a minimal amount of methanol can be carefully prepared and added dropwise to the stirring ligand solution.

-

Upon addition of the base, a fine white precipitate of sodium chloride (NaCl) will form.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

This resulting slurry, containing the free ligand in solution and precipitated NaCl, can be used directly in the next step. The NaCl is often inert and can be removed later during product workup.

-

Protocol 2: General Synthesis of a Platinum(II) Complex

-

Objective: To synthesize a representative square planar complex, [Pt(DM-1,4-BDA)Cl₂].

-

Rationale: Platinum(II) complexes with diamine ligands are of significant interest in drug development[7][8]. This procedure exemplifies a standard ligand substitution reaction.

-

Methodology:

-

Prepare a solution of the free DM-1,4-BDA ligand (1.0 mmol) in 10 mL of methanol as described in Protocol 1.

-

In a separate vessel, dissolve 1.0 mmol of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 10 mL of deionized water.

-

Slowly add the aqueous K₂PtCl₄ solution to the stirring methanolic slurry of the free ligand.

-

A color change and/or formation of a new precipitate (typically yellow or pale orange) should be observed.

-

Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.

-

After the reaction period, collect the solid product by vacuum filtration.

-

Wash the product sequentially with water (to remove NaCl and unreacted K₂PtCl₄), then ethanol, and finally diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield the [Pt(DM-1,4-BDA)Cl₂] complex.

-

Essential Characterization Techniques

Confirming the identity and structure of the newly synthesized complex is a critical step.

-

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Pt(II)), coordination to the metal center causes a deshielding effect. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) and the N-methyl protons will shift downfield (to a higher ppm value) compared to the free ligand spectrum. This shift is direct evidence of the N-metal bond formation[9].

-

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal center alters the vibrational frequencies of the N-H and C-N bonds. A noticeable shift in these bands in the product spectrum compared to the free ligand spectrum confirms coordination.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized complex. The spectrum should show a peak or isotopic pattern corresponding to the [M(ligand)Xₙ]⁺ ion.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, coordination geometry, and the solid-state conformation of the chelate ring.

Applications and Future Perspectives

While a niche ligand, DM-1,4-BDA and its derivatives hold potential in several advanced chemical fields.

-

Catalysis: Diamine ligands are widely used in homogeneous catalysis. The flexible backbone of DM-1,4-BDA could be beneficial in catalytic systems where substrate access and conformational adaptability are key. For instance, related diamine-metal complexes have shown efficiency in the glycolysis of PET plastics[10].

-

Drug Development: The 1,4-butanediamine scaffold is a component of biologically active molecules. In anticancer research, platinum complexes with various diamine ligands are continually being developed to overcome cisplatin resistance and reduce side effects[11][12]. The specific steric and electronic properties imparted by the N-methyl groups and the flexible four-carbon chain of DM-1,4-BDA make it an intriguing candidate for incorporation into novel Pt(II) or Pt(IV) therapeutic agents[7][13].

-

Materials Science: As a bidentate linker, DM-1,4-BDA can be used to construct one-dimensional coordination polymers or serve as a modulating agent in the synthesis of more complex metal-organic frameworks (MOFs)[14].

Conclusion

This compound is more than a simple chemical reagent; it is a versatile building block whose full potential is realized through a clear understanding of its fundamental chemistry. Its successful application hinges on the crucial first step of deprotonation to liberate the coordinating free diamine. The resulting ligand's flexible nature and formation of a seven-membered chelate ring provide a unique structural motif for the design of novel metal complexes. By following validated synthetic and characterization workflows, researchers in catalysis, drug development, and materials science can effectively harness the properties of this ligand to advance their respective fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85238, N,N'-Dimethylputrescine. Retrieved from [Link].

-

MySkinRecipes (n.d.). N,N'-Dimethyl-1,4-butanediamine. Retrieved from [Link].

-

Al-Duhaidahawi, D., et al. (2024). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. Molecules. Available at: [Link].

-

Prasad, M. A., et al. (2013). Synthesis, Characterization and Thermal Decomposition Studies of Cr(III), Mn(II) and Fe(III) Complexes of N, N'Bis(1,3-benzodioxol-5- ylmethylene)butane-1,4-diamine. ResearchGate. Retrieved from [Link].

-

Day, R. J., & Reilley, C. N. (1965). Nuclear magnetic resonance studies of diamagnetic metal-aminopolycarboxylate complexes. Inorganic Chemistry. Retrieved from [Link].

-

Srivastava, T.N., et al. (n.d.). Synthesis and Characterization of Ethylenediamine Complexes of Some Aryltellurium Trihalides. TSI Journals. Retrieved from [Link].

-

SIELC Technologies (2018). N,N-Dimethylbutane-1,4-diamine. Retrieved from [Link].

-

Richter, S., et al. (2024). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions. Retrieved from [Link].

-

Richter, S., et al. (2024). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions. Retrieved from [Link].

-

TenHoor, C. N., & Busch, D. H. (1990). Crystal and molecular structure of the tetrahydrally coordinated complex dibromo[cis-endo-N,N-di(4-methylbenzylidene)-meso-2,3-butanediamine]nickel(II). Inorganic Chemistry. Retrieved from [Link].

- Ciba-Geigy AG (1980). Process for the preparation of 1,4-diaminobutane derivatives. Google Patents.

-

Solution NMR of Transition Metal Complexes. (n.d.). Retrieved from [Link].

-

Deshmukh, R. R., et al. (2015). Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry. Retrieved from [Link].

-

Zhang, Y., et al. (2021). Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes. Molecules. Available at: [Link].

-

Arnesano, F., et al. (2023). Synthesis and structure of two novel trans-platinum complexes. IUCrData. Available at: [Link].

-

Sall, S., et al. (2021). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[7]aneN4. Journal of Chemistry. Retrieved from [Link].

-

Qian, Z., et al. (2022). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Molecules. Retrieved from [Link].

-

Holford, J., et al. (1998). Mini-review: discovery and development of platinum complexes designed to circumvent cisplatin resistance. Anti-cancer drug design. Available at: [Link].

Sources

- 1. N,N′-Dimethyl-1,4-butanediamine | 16011-97-5 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. N,N-Dimethyl-1,4-butanediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N,N'-Dimethylputrescine | C6H16N2 | CID 85238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N’-Dimethyl-1,4-butanediamine [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mini-review: discovery and development of platinum complexes designed to circumvent cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyl-1,4-butanediamine dihydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-1,4-butanediamine Dihydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical Identity and Hazard Profile

This compound is the salt form of the parent amine, N,N-Dimethyl-1,4-butanediamine (CAS No. 3529-10-0). While a dedicated Safety Data Sheet (SDS) for the dihydrochloride salt is not consistently available, its hazard profile can be inferred from the corrosive nature of the free base and the general properties of amine hydrochlorides.

The parent amine is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2] The dihydrochloride salt should be handled as a corrosive solid , which presents an additional hazard of dust inhalation. Exposure to dust particles from solid corrosive chemicals can lead to severe irritation and damage to the respiratory tract.[3] Ingestion is particularly dangerous, as corrosive materials can cause severe swelling, damage to delicate tissues, and potential perforation of the esophagus or stomach.[1][2]

Primary Hazards:

-

Skin Corrosion/Burns: Causes severe skin burns upon contact.[1]

-

Serious Eye Damage: Poses a high risk of serious, irreversible eye damage.[1]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

-

Harmful if Swallowed: Ingestion can lead to severe internal damage.[1][2]

Due to these significant hazards, a rigorous and proactive approach to safety is mandatory.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

To ensure maximum safety, control measures should be implemented according to the hierarchy of controls, which prioritizes the most effective measures first.

Caption: The Hierarchy of Controls for managing chemical exposure.

-

Substitution: The most effective control is to consider if a less hazardous chemical can be used. Evaluate if non-corrosive or less corrosive alternatives are feasible for the intended application.[4]

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling this compound, always work in a properly functioning chemical fume hood.[4][5] This is critical to contain dust during weighing and handling and to protect from potential vapors. Ensure that a safety shower and eyewash station are immediately accessible.

-

Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring proper labeling and storage.[6]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.[7]

Section 3: Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are non-negotiable. The corrosive nature of this compound requires robust protection.[3]

| PPE Item | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield should be worn over goggles when there is a significant splash risk.[4][7][8] | Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal and are inadequate.[7][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Always inspect gloves for tears or holes before use.[6] Many corrosives can penetrate standard nitrile gloves with prolonged contact; therefore, remove and wash hands immediately if contamination occurs.[4] For extended handling, consider double-gloving or using thicker, more resistant gloves. |

| Body Protection | A fully buttoned, long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.[4] | Protects skin from accidental contact. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[4] |

| Respiratory | Not typically required for small-scale use within a fume hood. | If work outside a fume hood is unavoidable or if dust levels are high, a respirator program must be implemented, and appropriate respiratory protection must be used.[7] |

Section 4: Standard Operating Procedures for Safe Handling

Adherence to established protocols is crucial for preventing accidents.

Protocol 4.1: Weighing and Preparing Solutions

The primary risks during this process are dust inhalation and skin/eye contact. Many corrosive solids release considerable heat when dissolved in water.[5]

-

Preparation: Before starting, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stirrer). Don all required PPE as specified in Section 3.

-

Weighing: Conduct all weighing operations inside the fume hood or a ventilated balance enclosure to contain any dust.

-

Dissolving: Place a beaker with the appropriate amount of solvent on a stir plate in the fume hood.

-